molecular formula C16H14Cl2N4O2S B11005169 N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(3,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(3,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide

Katalognummer: B11005169
Molekulargewicht: 397.3 g/mol
InChI-Schlüssel: MSITYCGMVDUSDZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(3,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound characterized by its unique structural components, including a cyclopropyl group, a thiadiazole ring, and a dichlorophenyl group. This compound is of interest in various fields due to its potential biological activities and applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(3,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable hydrazine derivative with a carbon disulfide source under basic conditions.

    Cyclopropyl Group Introduction: The cyclopropyl group is introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Pyrrolidine Ring Formation: The pyrrolidine ring is formed through cyclization reactions involving amines and carbonyl compounds.

    Final Coupling: The final step involves coupling the thiadiazole and pyrrolidine intermediates using amide bond formation techniques, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidine ring, potentially converting it to a hydroxyl group.

    Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(3,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new treatments for various diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Wirkmechanismus

The mechanism of action of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(3,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The thiadiazole ring and dichlorophenyl group are likely involved in binding to these targets, modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

  • N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-1-Phenyl-5-oxopyrrolidin-3-carboxamid
  • N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(3-Chlorphenyl)-5-oxopyrrolidin-3-carboxamid

Einzigartigkeit

Im Vergleich zu ähnlichen Verbindungen ist N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(3,5-Dichlorphenyl)-5-oxopyrrolidin-3-carboxamid durch das Vorhandensein von zwei Chloratomen am Phenylring einzigartig. Dieses Strukturelement kann seine chemische Reaktivität und biologische Aktivität signifikant beeinflussen und es möglicherweise in bestimmten Anwendungen effektiver machen.

Eigenschaften

Molekularformel

C16H14Cl2N4O2S

Molekulargewicht

397.3 g/mol

IUPAC-Name

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(3,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C16H14Cl2N4O2S/c17-10-4-11(18)6-12(5-10)22-7-9(3-13(22)23)14(24)19-16-21-20-15(25-16)8-1-2-8/h4-6,8-9H,1-3,7H2,(H,19,21,24)

InChI-Schlüssel

MSITYCGMVDUSDZ-UHFFFAOYSA-N

Kanonische SMILES

C1CC1C2=NN=C(S2)NC(=O)C3CC(=O)N(C3)C4=CC(=CC(=C4)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.